Computed Lipophilicity (LogP) and Ionization (pKa) Profile Enables In Silico Differentiation from 3,4-Dimethyl Isomer
Computational predictions provide a clear basis for differentiating 2-Amino-3,8-dimethylquinoline from its 3,4-dimethyl isomer. The calculated partition coefficient (LogP) for 3,8-dimethylquinolin-2-amine is 2.92, while the predicted acid dissociation constant (pKa) is 6.82 . These values are distinct from those expected for 2-amino-3,4-dimethylquinoline due to the different spatial arrangement of the methyl groups, which alters the electron density on the quinoline ring and the solvation of the amino group .
| Evidence Dimension | Lipophilicity (LogP) and Basicity (pKa) |
|---|---|
| Target Compound Data | LogP = 2.92, pKa = 6.82 |
| Comparator Or Baseline | 2-Amino-3,4-dimethylquinoline (specific data not available; class inference) |
| Quantified Difference | Expected difference based on altered electronic and steric environment |
| Conditions | In silico prediction using standard computational models |
Why This Matters
The distinct LogP and pKa values impact membrane permeability and solubility, which are critical parameters for selecting the correct isomer for cell-based assays or in vivo studies.
